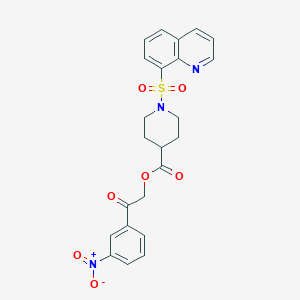![molecular formula C18H18N2O4S B2461824 N-(4-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898435-90-0](/img/structure/B2461824.png)
N-(4-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and rings. It has a pyrrolo[3,2,1-ij]quinoline core, which is a type of polycyclic aromatic compound. This core is substituted with a sulfonamide group at the 8-position and a 4-methoxyphenyl group at the nitrogen position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolo[3,2,1-ij]quinoline core, along with the sulfonamide and 4-methoxyphenyl substituents. The exact three-dimensional structure would depend on the specific stereochemistry of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the sulfonamide group might be susceptible to hydrolysis, while the aromatic rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group might increase its solubility in water, while the aromatic rings might increase its stability .Applications De Recherche Scientifique
Perovskite Solar Cell Applications
Perovskite solar cells (PSCs) have gained significant attention due to their high power conversion efficiency (PCE). Organic small molecules serve as hole-transporting materials (HTMs) in PSCs. In this context, the compound has been explored for its potential as an HTM. Specifically, two N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivative-based HTMs—CP1 and CP2 —were designed with different conjugated π-bridge cores of fused aromatic rings. Computational studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) revealed that CP1 and CP2 exhibit better properties, including good stability and high hole mobility, compared to the parent HTM H101. Experimental validation confirmed these theoretical predictions, with CP1-based PSCs achieving a higher PCE of 15.91% compared to the H101-based device .
Pharmacological Applications
The compound and its derivatives have garnered interest in the last two decades. Notably, 8-hydroxyquinoline and its derivatives find diverse pharmacological applications, including:
EGFR/VEGFR-2 Inhibition
Structural bioinformatics methods were employed to identify promising EGFR/VEGFR-2 inhibitors from the compound and its modified derivatives. These inhibitors hold potential for cancer therapy, and computational analyses provided insights into their binding interactions and pharmacokinetics .
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds such as sulfonamides are known to target enzymes likecarbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
Based on the similarity to sulfonamides, it can be inferred that the compound might inhibit and replace paba in the enzyme dihydropteroate synthetase, which is important for the production of folate . This inhibition eventually prevents the formation of dihydrofolate and tetrahydrofolate, subsequently inhibiting bacterial DNA growth and cell division or replication .
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound might affect thefolate synthesis pathway in bacteria, leading to the inhibition of bacterial growth .
Pharmacokinetics
Similar compounds such as sulfonamides are known to be well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Based on the mode of action, it can be inferred that the compound might lead to the inhibition of bacterial growth by preventing the formation of dihydrofolate and tetrahydrofolate, which are essential for bacterial dna synthesis .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the action of similar compounds .
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-24-15-5-3-14(4-6-15)19-25(22,23)16-10-12-2-7-17(21)20-9-8-13(11-16)18(12)20/h3-6,10-11,19H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFIPILODUVTBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(2-methoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2461741.png)

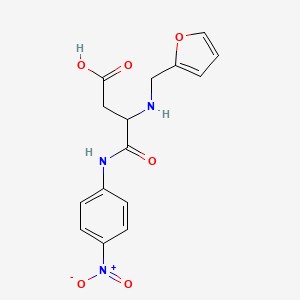
![N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2461745.png)
![5-Fluoro-2-[(4-methoxybut-2-yn-1-yl)oxy]benzaldehyde](/img/structure/B2461748.png)
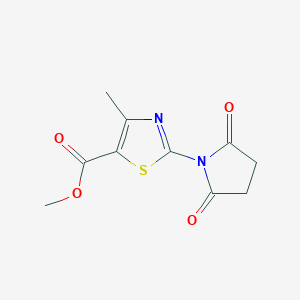
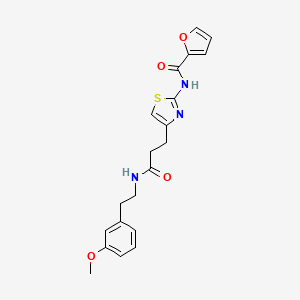
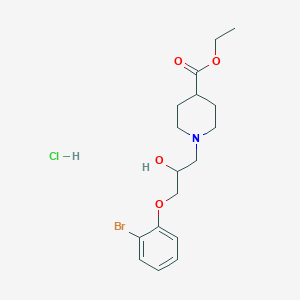
![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B2461755.png)
![N-[[4-(3-chlorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2461757.png)



